molecular formula C20H18N4O3S B293506 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293506
M. Wt: 394.4 g/mol
InChI Key: IBSRDRKZBAPHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTMT, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. BDTMT has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may exert its effects through the inhibition of certain enzymes and proteins that are involved in disease processes. 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. One study demonstrated that 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Another study showed that 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis, or programmed cell death, in cancer cells. 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to be stable under various conditions, making it suitable for use in experiments that require long-term storage. However, there are also limitations to the use of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. Its complex synthesis process requires expertise in organic chemistry, which may limit its accessibility to some researchers. Additionally, the exact mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives that exhibit improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, which may lead to the development of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in human clinical trials.

Synthesis Methods

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that begins with the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde and 4-methoxybenzylamine. This reaction produces an intermediate that is then reacted with thiosemicarbazide to yield the final product, 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a therapeutic agent in various diseases. One study showed that 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Another study demonstrated that 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-cancer properties, suggesting its potential use in cancer therapy. 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O3S/c1-25-15-5-2-13(3-6-15)11-18-21-22-20-24(18)23-19(28-20)12-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10H,8-9,11-12H2,1H3

InChI Key

IBSRDRKZBAPHGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.